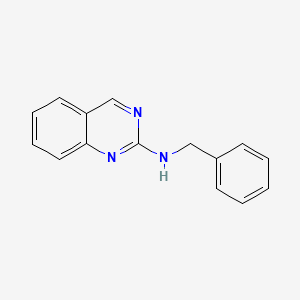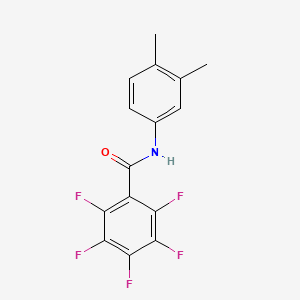![molecular formula C14H16N2O2 B7464800 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide, also known as melatonin receptor agonist 1 (MRA-1), is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a number of interesting properties, including the ability to bind to melatonin receptors and modulate their activity. In
Wissenschaftliche Forschungsanwendungen
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide has been studied for its potential use in a number of scientific research applications. One area of interest is its potential as a tool for studying N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptors and their role in various physiological processes. Melatonin receptors are involved in a wide range of functions, including circadian rhythm regulation, sleep, mood, and immune function.
Wirkmechanismus
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide involves its ability to bind to N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptors and modulate their activity. This compound has been shown to have a high affinity for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptor 1 (MT1) and moderate affinity for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptor 2 (MT2). By binding to these receptors, N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide can alter the downstream signaling pathways and physiological processes that are regulated by these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide are still being studied, but some research has suggested that this compound may have a number of interesting effects on various physiological systems. For example, it has been shown to have potential anti-inflammatory effects, as well as effects on glucose metabolism and insulin sensitivity. Additionally, N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide may have potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and neuronal damage in some animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide in lab experiments is its specificity for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptors, which allows for targeted modulation of these receptors without affecting other systems. Additionally, this compound has been shown to have good pharmacokinetic properties, which may make it a useful tool for in vivo studies. However, one limitation of using N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide is its relatively low potency compared to other N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptor agonists, which may limit its usefulness in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide. One area of interest is its potential as a therapeutic agent for various conditions, such as inflammation, metabolic disorders, and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential interactions with other systems and compounds. Finally, there may be potential for the development of more potent and selective N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptor agonists based on the structure of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide.
Synthesemethoden
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide involves a multi-step process that has been described in detail in the scientific literature. One common method involves the reaction of 6-methoxyindole with 2-bromoethyl prop-2-enoate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the final product.
Eigenschaften
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-14(17)15-7-6-10-9-16-13-8-11(18-2)4-5-12(10)13/h3-5,8-9,16H,1,6-7H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENNVVDKDPKDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)

![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)


![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)




![3-(4-Chlorophenyl)-11,12-difluoro-1,9-diazatetracyclo[7.6.1.04,16.010,15]hexadeca-2,4(16),10(15),11,13-pentaene](/img/structure/B7464788.png)


![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)